(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate chemical structure
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate chemical structure
An In-Depth Technical Guide to (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate, a chiral heterocyclic building block of significant interest in modern drug discovery and organic synthesis. We will delve into its chemical structure, physicochemical properties, a validated synthetic pathway, and state-of-the-art analytical characterization methods. The underlying principles and rationale for methodological choices are emphasized to provide actionable insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Chiral Pyrrolidines
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and pharmaceutical agents.[1][2] Its non-planar, saturated structure allows for a three-dimensional exploration of chemical space, which is critical for achieving high-affinity and selective interactions with biological targets.[2] The introduction of stereocenters, such as the C2-substituted ethyl group in the title compound, further enhances this structural diversity.
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is a key chiral intermediate. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for the pyrrolidine nitrogen.[3][4] This strategic protection is essential in multi-step syntheses, as it masks the nucleophilicity and basicity of the secondary amine, preventing unwanted side reactions while other parts of a molecule are being modified.[5][6][7] The Boc group's stability in basic and nucleophilic conditions, coupled with its facile removal under mild acidic conditions (e.g., with trifluoroacetic acid or HCl), makes it an indispensable tool in modern organic synthesis, particularly in peptide and heterocyclic chemistry.[3][4]
Chemical Identity
The fundamental structure of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is depicted below.
Caption: Chemical structure of (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate.
Physicochemical and Computed Properties
A summary of the key properties for (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is provided below. This data is essential for planning reactions, purification, and analytical procedures.
| Property | Value | Source |
| IUPAC Name | tert-butyl (2R)-2-ethylpyrrolidine-1-carboxylate | [8] |
| CAS Number | 876617-06-0 | [8] |
| Molecular Formula | C₁₁H₂₁NO₂ | [8] |
| Molecular Weight | 199.29 g/mol | [8] |
| Exact Mass | 199.157228913 Da | [8] |
| Appearance | Predicted: Colorless to light yellow liquid | - |
| XLogP3 (Computed) | 2.6 | [8] |
| SMILES | CC[C@@H]1CCCN1C(=O)OC(C)(C)C | [8] |
| InChIKey | JWPIUFHZDRAHKC-SECBINFHSA-N | [8] |
Synthesis Protocol: Boc Protection of (R)-2-Ethylpyrrolidine
The most direct and industrially scalable synthesis of the title compound involves the protection of commercially available (R)-2-ethylpyrrolidine. The choice of di-tert-butyl dicarbonate (Boc₂O) as the protecting agent is standard due to its high efficiency and the clean byproducts (t-butanol and CO₂).
Rationale for Experimental Choices:
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the reagent of choice for introducing the Boc group. It is a stable solid that reacts selectively with amines.[9]
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively inert and effectively dissolves both the amine starting material and Boc₂O.
-
Base: A mild base like triethylamine (NEt₃) or operating without a base in an aqueous/organic biphasic system with sodium bicarbonate is common. The base neutralizes the carbonic acid byproduct, driving the reaction to completion. For this protocol, we will use an aqueous bicarbonate system for a simpler workup.
-
Temperature: The reaction proceeds efficiently at room temperature, obviating the need for heating or cooling, which is advantageous for scalability and energy efficiency.
Step-by-Step Experimental Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add (R)-2-ethylpyrrolidine (5.0 g, 50.4 mmol).
-
Solvent Addition: Dissolve the amine in 50 mL of dichloromethane (DCM) and add 50 mL of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Reagent Addition: While stirring vigorously to ensure good mixing between the organic and aqueous phases, add a solution of di-tert-butyl dicarbonate (Boc₂O) (12.1 g, 55.4 mmol, 1.1 equivalents) in 20 mL of DCM dropwise over 15 minutes.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate mobile phase, visualizing with potassium permanganate stain. The starting amine will remain at the baseline, while the product will have a higher Rf value.
-
Workup - Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer twice with 25 mL portions of DCM.
-
Washing: Combine all organic layers and wash sequentially with 50 mL of 1M HCl (to remove any unreacted amine and base), 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is often of high purity. If necessary, it can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 0% to 15% EtOAc) to yield (R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate as a clear oil.
Caption: Workflow for the synthesis of the title compound.
Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity, purity, and stereochemical integrity of the synthesized compound.
Expected Spectroscopic Data:
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the ethyl and pyrrolidine protons. Due to the rotational barrier around the N-C(O) bond (amide rotamers), some peaks may appear broadened or as two sets of signals.
-
δ (ppm) ~4.0-3.8 (m, 1H, CH-N)
-
δ (ppm) ~3.5-3.3 (m, 2H, N-CH₂)
-
δ (ppm) ~2.0-1.7 (m, 4H, pyrrolidine CH₂)
-
δ (ppm) 1.5-1.4 (s, 9H, C(CH₃)₃)
-
δ (ppm) ~1.7-1.5 (m, 2H, CH₂CH₃)
-
δ (ppm) ~0.9 (t, J=7.5 Hz, 3H, CH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ (ppm) ~154.5 (C=O)
-
δ (ppm) ~79.0 (C(CH₃)₃)
-
δ (ppm) ~58.0 (CH-N)
-
δ (ppm) ~46.5 (N-CH₂)
-
δ (ppm) ~30.0 (pyrrolidine CH₂)
-
δ (ppm) 28.5 (C(CH₃)₃)
-
δ (ppm) ~25.0 (pyrrolidine CH₂)
-
δ (ppm) ~24.0 (CH₂CH₃)
-
δ (ppm) ~11.0 (CH₂CH₃)
-
-
Mass Spectrometry (ESI+): The electrospray ionization mass spectrum should show the protonated molecule [M+H]⁺ at m/z 200. It may also show a sodium adduct [M+Na]⁺ at m/z 222. A characteristic fragment corresponding to the loss of the tert-butyl group ([M-C₄H₉]⁺) or the entire Boc group would also be expected.
-
Chiral HPLC/GC: To confirm enantiomeric purity, analysis on a chiral stationary phase is required. The product should show a single major peak corresponding to the (R)-enantiomer when compared to a racemic standard.
Caption: Self-validating analytical workflow for product characterization.
Applications in Drug Development
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is not an active pharmaceutical ingredient itself but rather a high-value chiral building block. Its utility lies in its incorporation into more complex molecules where the stereochemistry at the C2 position is critical for biological activity.
-
Scaffold for Novel Therapeutics: The pyrrolidine core can be further functionalized. After Boc deprotection, the secondary amine can participate in amide bond formations, reductive aminations, or nucleophilic substitutions to build larger, more complex drug candidates.[2][10]
-
Enantioselective Synthesis: As a source of pure (R)-stereochemistry, it allows for the enantioselective synthesis of targets, avoiding the need for costly chiral resolution steps later in the synthetic sequence.[11][12][13] Chiral resolution often involves separating diastereomeric salts or using chiral chromatography, which can be inefficient.[14]
-
Structure-Activity Relationship (SAR) Studies: In drug discovery programs, having access to specific enantiomers like this one is crucial for probing SAR. Often, one enantiomer of a drug is significantly more potent or has a better safety profile than the other.
Conclusion
(R)-tert-butyl 2-ethylpyrrolidine-1-carboxylate is a foundational building block for the synthesis of advanced chiral molecules. Its value is derived from the combination of a stereodefined pyrrolidine ring—a privileged structure in medicinal chemistry—and the strategically important Boc protecting group. The synthetic and analytical protocols outlined in this guide represent robust, field-proven methodologies that ensure the production of high-purity material suitable for the exacting demands of pharmaceutical research and development. A thorough understanding of its properties and synthesis is essential for any scientist working on the cutting edge of organic and medicinal chemistry.
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